molecular formula C13H16ClN3O4S B1237070 5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate CAS No. 141545-50-8

5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate

Cat. No.: B1237070
CAS No.: 141545-50-8
M. Wt: 345.80 g/mol
InChI Key: GTFPSILHBBHLFP-WLHGVMLRSA-N
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Preparation Methods

The synthesis of ORG 20091 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, reduction, and cyclization.

Industrial production methods for such compounds typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

ORG 20091 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

ORG 20091 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

ORG 20091 is unique due to its multi-receptor targeting properties. Similar compounds include:

These compounds highlight the diversity in receptor targeting and the potential for developing drugs with specific therapeutic profiles.

Properties

CAS No.

141545-50-8

Molecular Formula

C13H16ClN3O4S

Molecular Weight

345.80 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12ClN3S.C4H4O4/c1-13-4-2-3-6(5-13)7-8(10)14-9(11)12-7;5-3(6)1-2-4(7)8/h3H,2,4-5H2,1H3,(H2,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GTFPSILHBBHLFP-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

Synonyms

5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
ORG 20091
ORG-20091

Origin of Product

United States

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